2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid
Overview
Description
2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a methoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 3-hydroxybenzyl alcohol.
Etherification: The 3-chlorophenol is reacted with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide to form 3-[(3-chlorophenyl)methoxy]benzyl alcohol.
Oxidation: The resulting benzyl alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-[(3-chlorophenyl)methoxy]benzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation to Acid: Finally, the alcohol is oxidized to the acetic acid derivative using an oxidizing agent like Jones reagent (chromic acid in acetone).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or Jones reagent.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 3-[(3-chlorophenyl)methoxy]benzaldehyde or 3-[(3-chlorophenyl)methoxy]benzoic acid.
Reduction: 2-{3-[(3-chlorophenyl)methoxy]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorinated phenyl and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the chlorinated phenyl group.
3-Chlorophenylacetic acid: Similar structure but lacks the methoxy group.
3-Methoxyphenylacetic acid: Similar structure but lacks the chlorinated phenyl group.
Uniqueness: 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid is unique due to the presence of both the chlorinated phenyl and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methoxy]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXKGAGFFMDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=CC=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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